molecular formula C22H18FN3O3S2 B14966151 2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B14966151
M. Wt: 455.5 g/mol
InChI Key: ZSENSBJAONBQGY-UHFFFAOYSA-N
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Description

2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. The synthetic route may involve the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the 2-fluorophenylmethyl and 3-methoxyphenyl groups through nucleophilic substitution or other suitable reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The thienopyrimidine core is known for its biological activity, making this compound a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, which share the core structure but differ in their functional groups. These compounds can be compared based on their biological activity, chemical reactivity, and potential applications. The unique combination of functional groups in 2-({3-[(2-FLUOROPHENYL)METHYL]-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE may confer distinct properties and advantages over other similar compounds.

Properties

Molecular Formula

C22H18FN3O3S2

Molecular Weight

455.5 g/mol

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18FN3O3S2/c1-29-16-7-4-6-15(11-16)24-19(27)13-31-22-25-18-9-10-30-20(18)21(28)26(22)12-14-5-2-3-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,27)

InChI Key

ZSENSBJAONBQGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3

Origin of Product

United States

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